molecular formula C18H15FN4O2 B2871121 2-(3-fluorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941975-94-6

2-(3-fluorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Cat. No.: B2871121
CAS No.: 941975-94-6
M. Wt: 338.342
InChI Key: QAQBBXNGJNEBOG-UHFFFAOYSA-N
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Description

Imidazotriazines are a class of compounds that contain an imidazole ring fused with a triazine ring . They have been studied for their potential therapeutic properties . Fluorobenzyl compounds, on the other hand, are benzyl compounds where one or more hydrogen atoms have been replaced by fluorine. They are often used in medicinal chemistry due to the unique properties of fluorine.


Molecular Structure Analysis

The molecular structure of imidazotriazines and fluorobenzyl compounds can be analyzed using techniques such as NMR and IR spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule.


Chemical Reactions Analysis

Imidazotriazines and fluorobenzyl compounds can undergo a variety of chemical reactions. For example, triazines can react with nucleophiles in a stepwise manner, with the reactivity decreasing upon each substitution .

Scientific Research Applications

Antiviral and Antimicrobial Applications

  • The synthesis and evaluation of imidazo[1,2-a]-s-triazine nucleosides have demonstrated moderate activity against rhinovirus at non-toxic dosage levels, indicating potential antiviral applications (Kim et al., 1978).
  • Synthesized derivatives of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione have shown potent 5-HT2 antagonist activity, suggesting therapeutic potential in neurology and psychiatry (Watanabe et al., 1992).

Synthetic and Chemical Transformations

  • A study by Massry (2003) involved the synthesis of 6-Benzoyl-2H-[1,2,4]triazine-3,5-dione and its transformation into fused[1,2,4]triazine systems, illustrating the compound's utility in creating novel heterocyclic structures for further chemical and pharmacological exploration (Massry, 2003).

Chemiluminescence and Analytical Chemistry

  • The development of highly sensitive chemiluminescence derivatization reagents for primary and secondary amines in liquid chromatography, highlighting the compound's potential in enhancing analytical methods (Ishida et al., 1995).

Molecular Design and Photophysical Properties

  • The synthesis of highly functionalized tetrahydropyridines and their Diels-Alder reactions showcase the compound's role in designing molecules with potential biological activity, indicating its utility in medicinal chemistry and drug design (Wasilewska et al., 2011).

Mechanism of Action

The mechanism of action of imidazotriazines and fluorobenzyl compounds would depend on their specific biological targets. For example, some triazine derivatives have been found to inhibit certain enzymes .

Safety and Hazards

The safety and hazards associated with imidazotriazines and fluorobenzyl compounds would depend on their specific structures. Some triazine compounds are considered hazardous according to the OSHA Hazard Communication Standard .

Properties

IUPAC Name

2-[(3-fluorophenyl)methyl]-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2/c19-14-6-4-5-13(11-14)12-23-17(25)16(24)22-10-9-21(18(22)20-23)15-7-2-1-3-8-15/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQBBXNGJNEBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(=O)N(N=C2N1C3=CC=CC=C3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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